molecular formula C10H14ClN B12086893 6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride

6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride

Cat. No.: B12086893
M. Wt: 183.68 g/mol
InChI Key: UWOLLSAEFCAPTP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-Methylindanone.

    Reduction: The 6-Methylindanone is then reduced to 6-Methyl-2,3-dihydro-1H-inden-4-amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving amine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 5-Methoxy-2-aminoindane
  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate

Uniqueness

6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of compounds with tailored biological and material properties.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-inden-4-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-7-5-8-3-2-4-9(8)10(11)6-7;/h5-6H,2-4,11H2,1H3;1H

InChI Key

UWOLLSAEFCAPTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1)N.Cl

Origin of Product

United States

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